

# physical and chemical properties of 3-Chloropropanesulfonyl chloride

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## Compound of Interest

Compound Name: 3-Chloropropanesulfonyl chloride

Cat. No.: B028798

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## An In-depth Technical Guide to 3-Chloropropanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Chloropropanesulfonyl chloride**, with the CAS number 1633-82-5, is a bifunctional organosulfur compound featuring both a reactive sulfonyl chloride group and an alkyl chloride. This unique structure makes it a valuable and versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its ability to introduce the 3-chloropropanesulfonyl moiety allows for the construction of complex molecules and the modification of existing scaffolds to modulate biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of **3-chloropropanesulfonyl chloride**, detailed experimental protocols for its synthesis and common reactions, and important safety information.

### Physical and Chemical Properties

**3-Chloropropanesulfonyl chloride** is a clear, colorless to light brown liquid with a pungent odor.<sup>[1]</sup> It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and hexane.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in the tables below.

**Table 1: General and Physical Properties of 3-Chloropropanesulfonyl Chloride**

Property	Value	Reference(s)
Molecular Formula	C <sub>3</sub> H <sub>6</sub> Cl <sub>2</sub> O <sub>2</sub> S	[2]
Molecular Weight	177.05 g/mol	[2]
Appearance	Clear colorless to light brown liquid	[1]
Boiling Point	70 °C at 0.5 mmHg	
70-73 °C at 0.1 mmHg	[3]	
Density	1.456 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.489	
Flash Point	110 °C (230 °F) - closed cup	
Solubility	Soluble in dichloromethane, ethyl acetate, hexane	[1]

**Table 2: Chemical Identifiers**

Identifier	Value	Reference(s)
CAS Number	1633-82-5	[2]
EC Number	216-646-3	
Beilstein Registry Number	1754119	
MDL Number	MFCD00007463	
InChI	1S/C3H6ClO2S/c4-2-1-3-8(5,6)7/h1-3H2	
InChIKey	GPKDGVXBXQTHRY-UHFFFAOYSA-N	
SMILES	CICCCS(Cl)(=O)=O	
Synonyms	<p>γ-Chloropropanesulfonyl chloride, 1-Chloro-3-propanesulfonyl chloride, 3-Chloro-1-propanesulfonyl chloride, 3-Chloropropylsulfonyl chloride</p>	[2]

## Chemical Reactivity and Stability

**3-Chloropropanesulfonyl chloride** is a reactive compound susceptible to nucleophilic attack at the electrophilic sulfur atom of the sulfonyl chloride group. It reacts readily with water, alcohols, and amines. The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid. It is classified as a corrosive material and can cause severe skin burns and eye damage.[2]

## Experimental Protocols

### Synthesis of 3-Chloropropanesulfonyl Chloride from 1,3-Propanesultone

A common and efficient method for the preparation of **3-chloropropanesulfonyl chloride** involves the reaction of 1,3-propanesultone with thionyl chloride in the presence of a catalyst

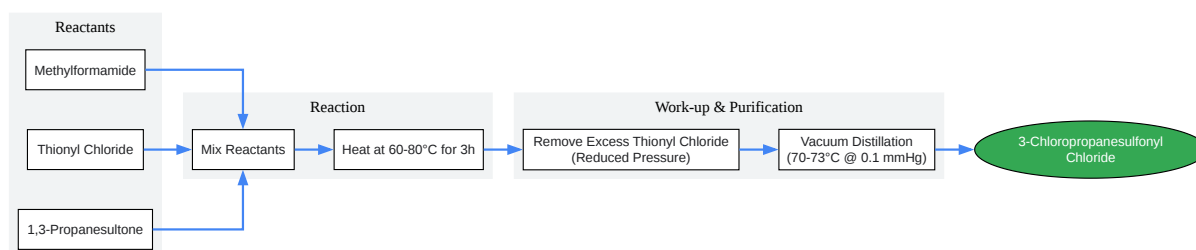
such as dimethylformamide.[3]

#### Materials:

- 1,3-Propanesultone (122 g)
- Thionyl chloride (130 g)
- Methylformamide (5 mL)
- Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
- Heating mantle
- Vacuum distillation apparatus

#### Procedure:

- To a mixture of 130 g of thionyl chloride and 122 g of 1,3-propanesultone at room temperature, add 5 mL of methylformamide.[3]
- Heat the reaction mixture to approximately 60-80 °C with stirring.[3]
- Continue heating for 3 hours, at which point the evolution of gas should cease.[3]
- Remove the excess thionyl chloride from the reaction mixture by distillation under reduced pressure.[3]
- The crude **3-chloropropanesulfonyl chloride** is then purified by vacuum distillation.[3] The product is collected at a boiling point of 70-73 °C at 0.1 mmHg.[3]



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### Synthesis of **3-Chloropropanesulfonyl Chloride**.

## General Procedure for the Synthesis of Sulfonamides

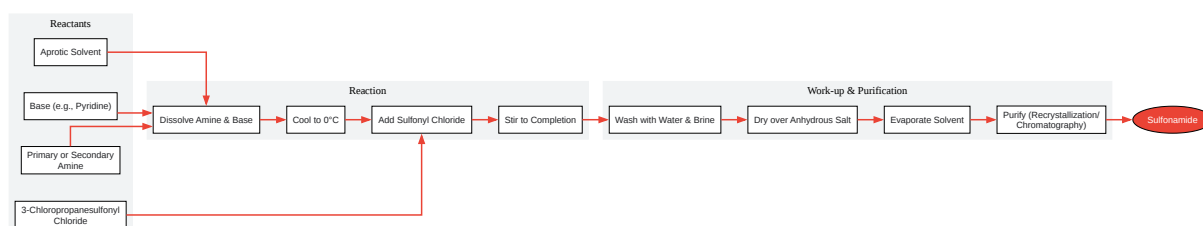
**3-Chloropropanesulfonyl chloride** readily reacts with primary and secondary amines in the presence of a base to yield the corresponding sulfonamides.

Materials:

- **3-Chloropropanesulfonyl chloride**
- Primary or secondary amine
- Base (e.g., pyridine, triethylamine)
- Aprotic solvent (e.g., dichloromethane, acetonitrile)
- Round-bottom flask with magnetic stirrer
- Ice bath

Procedure:

- Dissolve the amine in the chosen aprotic solvent in a round-bottom flask.
- Add the base to the solution.
- Cool the mixture in an ice bath.
- Slowly add a solution of **3-chloropropanesulfonyl chloride** in the same solvent to the cooled amine solution with stirring.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.



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General workflow for sulfonamide synthesis.

## General Procedure for the Synthesis of Sulfonate Esters

The reaction of **3-chloropropanesulfonyl chloride** with alcohols in the presence of a base provides sulfonate esters.

Materials:

- **3-Chloropropanesulfonyl chloride**
- Alcohol
- Base (e.g., pyridine, triethylamine)
- Aprotic solvent (e.g., dichloromethane)
- Round-bottom flask with magnetic stirrer
- Ice bath

Procedure:

- Dissolve the alcohol and the base in an aprotic solvent in a round-bottom flask.
- Cool the solution in an ice bath.
- Add a solution of **3-chloropropanesulfonyl chloride** in the same solvent dropwise with stirring.
- Allow the reaction to proceed at low temperature or warm to room temperature as required for the specific substrate.
- After the reaction is complete, the mixture is worked up by washing with aqueous acid (e.g., 1M HCl) to remove the base, followed by washing with water and brine.
- The organic layer is dried, filtered, and concentrated to give the crude sulfonate ester, which can be purified by chromatography if necessary.

## Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method can be adapted from the analysis of similar compounds like 2-chloropropionyl chloride. A capillary column such as a DB-35ms can be used with a suitable temperature program. For example, an initial oven temperature of 90°C held for 5 minutes, followed by a ramp to 170°C at a rate of 9°C/minute, and held for 8 minutes. The injector and detector temperatures would typically be set around 240°C and 260°C, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum of **3-chloropropanesulfonyl chloride** is expected to show three distinct signals corresponding to the three methylene groups. The methylene group adjacent to the sulfonyl chloride (at C1) would be the most deshielded, followed by the methylene group adjacent to the chlorine atom (at C3), and finally the central methylene group (at C2).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would similarly show three signals for the three carbon atoms, with their chemical shifts influenced by the electronegativity of the adjacent heteroatoms.

## Safety and Handling

**3-Chloropropanesulfonyl chloride** is a corrosive and lachrymatory substance that causes severe skin burns and eye damage.[2] It may also cause respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.

## Applications in Research and Development

**3-Chloropropanesulfonyl chloride** serves as a key building block in the synthesis of a variety of compounds with potential biological activity. Its utility has been demonstrated in the preparation of:



- Pyrrolidine-based chiral imidazolium ionic liquids.
- Modified polymers for selective metal ion removal.
- Chiral sultams and sultones, which are important intermediates in asymmetric synthesis.

Its bifunctional nature allows for sequential or orthogonal reactions, providing a powerful tool for medicinal chemists and material scientists in the design and synthesis of novel molecules.

## Conclusion

**3-Chloropropanesulfonyl chloride** is a highly valuable reagent for the introduction of the 3-chloropropanesulfonyl group in organic synthesis. Its physical and chemical properties, coupled with its reactivity profile, make it an important intermediate for the development of new pharmaceuticals and functional materials. Proper handling and adherence to safety protocols are crucial when working with this corrosive compound. The experimental procedures outlined in this guide provide a foundation for its synthesis and application in a research and development setting.

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